molecular formula C19H22BrNO3S B12124641 2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12124641
M. Wt: 424.4 g/mol
InChI Key: ZJESQCNAINDHEY-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of an acetamide group (CH₃CONH-).
    • Attached to the acetamide nitrogen is a tetrahydrofuran (THF) ring (a five-membered cyclic ether).
    • The THF ring is further substituted with a 4-bromophenoxy group.
    • Finally, the 3-methylthiophen-2-ylmethyl group is connected to the acetamide carbon.
  • Overall, this compound combines elements from different chemical families, making it intriguing for various applications.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. considering its complexity, it likely involves multiple steps.
    • Industrial production methods may involve custom synthesis or modification of existing compounds.
  • Chemical Reactions Analysis

    • Reactions:

        Oxidation: The 4-bromophenoxy group could undergo oxidation reactions.

        Substitution: The THF ring may participate in nucleophilic substitution reactions.

    • Common reagents and conditions:

        Bromination: Use N-bromosuccinimide (NBS) or similar brominating agents.

        THF ring opening: Alkali metal hydrides (e.g., sodium hydride) can open the THF ring.

    • Major products:
      • Bromination yields 4-bromophenoxyacetamide derivatives.
      • THF ring opening leads to modified acetamide structures.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for novel materials.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antitumor).

      Industry: Evaluate its use in polymer chemistry or as a ligand in coordination complexes.

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is scarce. Further research is needed.
    • Molecular targets and pathways remain unexplored.
  • Comparison with Similar Compounds

    Remember that while I’ve provided an overview, detailed experimental procedures and specific applications would require further investigation

    Properties

    Molecular Formula

    C19H22BrNO3S

    Molecular Weight

    424.4 g/mol

    IUPAC Name

    2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide

    InChI

    InChI=1S/C19H22BrNO3S/c1-14-8-10-25-18(14)12-21(11-17-3-2-9-23-17)19(22)13-24-16-6-4-15(20)5-7-16/h4-8,10,17H,2-3,9,11-13H2,1H3

    InChI Key

    ZJESQCNAINDHEY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC=C1)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)Br

    Origin of Product

    United States

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